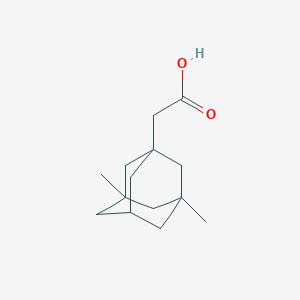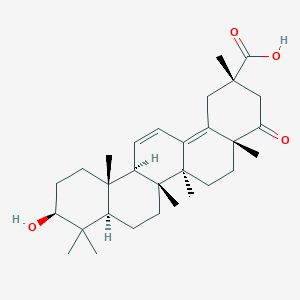
Dimethyl-DL-Glutamat-Hydrochlorid
Übersicht
Beschreibung
Dimethyl DL-Glutamate Hydrochloride is a chemical compound with the molecular formula C(7)H({13})NO(_4)·HCl. It is a derivative of glutamic acid, where both carboxyl groups are esterified with methanol, and it exists as a hydrochloride salt. This compound is known for its cell-permeant properties, making it useful in various biochemical and medical research applications .
Wissenschaftliche Forschungsanwendungen
Dimethyl DL-Glutamate Hydrochloride is widely used in scientific research due to its ability to permeate cell membranes. Some key applications include:
Biochemistry: Used as a cell-permeable form of glutamate to study its role in cellular metabolism and signaling.
Neuroscience: Studied for its effects on glutamate receptors and neurosignaling pathways.
Pharmacology: Used to explore the insulinotropic potential of various compounds in combination with glucagon-like peptide 1.
Biochemische Analyse
Biochemical Properties
Dimethyl DL-Glutamate Hydrochloride interacts with several enzymes, proteins, and other biomolecules. It enhances insulin release in response to glucose in isolated islets and in animal models of diabetes . It also potentiates the insulinotropic potential of glyburide and glucagon-like peptide 1 . It can be cytotoxic to myeloid cells and act as an antagonist of glutamate-mediated neurosignaling .
Cellular Effects
Dimethyl DL-Glutamate Hydrochloride influences cell function by enhancing insulin release in response to glucose . It also potentiates the insulinotropic potential of glyburide and glucagon-like peptide 1 . It can be cytotoxic to myeloid cells and act as an antagonist of glutamate-mediated neurosignaling .
Molecular Mechanism
The molecular mechanism of Dimethyl DL-Glutamate Hydrochloride involves its interaction with various biomolecules. It enhances insulin release in response to glucose, potentiates the insulinotropic potential of glyburide and glucagon-like peptide 1, and acts as an antagonist of glutamate-mediated neurosignaling .
Temporal Effects in Laboratory Settings
The effects of Dimethyl DL-Glutamate Hydrochloride change over time in laboratory settings. For instance, in islets exposed to L-leucine, the insulinotropic action of Dimethyl DL-Glutamate Hydrochloride coincided with an early fall and later increase in 86Rb outflow .
Dosage Effects in Animal Models
The effects of Dimethyl DL-Glutamate Hydrochloride vary with different dosages in animal models. It enhances insulin release in response to glucose in isolated islets and in animal models of diabetes .
Metabolic Pathways
Dimethyl DL-Glutamate Hydrochloride is involved in various metabolic pathways. It enhances insulin release in response to glucose in isolated islets and in animal models of diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl DL-Glutamate Hydrochloride can be synthesized through the esterification of DL-glutamic acid with methanol in the presence of an acid catalyst, typically hydrochloric acid. The reaction proceeds as follows:
DL-Glutamic Acid+2MethanolHClDimethyl DL-Glutamate Hydrochloride+Water
The reaction is typically carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: On an industrial scale, the synthesis involves similar steps but is optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl DL-Glutamate Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form under acidic or basic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Various nucleophiles such as amines or alcohols.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: DL-glutamic acid and methanol.
Substitution: Depending on the nucleophile, various substituted derivatives of glutamic acid esters.
Wirkmechanismus
Dimethyl DL-Glutamate Hydrochloride exerts its effects primarily through its interaction with glutamate receptors and transporters. It enhances insulin release by acting on pancreatic β-cells, where it potentiates the effects of glucose and other insulinotropic agents. The compound’s cell-permeant nature allows it to bypass the extracellular barriers and directly influence intracellular pathways .
Vergleich Mit ähnlichen Verbindungen
Dimethyl L-Glutamate Hydrochloride: Similar in structure but differs in the stereochemistry of the glutamate moiety.
Diethyl DL-Glutamate Hydrochloride: Similar ester derivative but with ethyl groups instead of methyl groups.
DL-Glutamic Acid Hydrochloride: The non-esterified form of the compound.
Uniqueness: Dimethyl DL-Glutamate Hydrochloride is unique due to its dual esterification, which enhances its cell permeability and makes it particularly useful in studies requiring intracellular delivery of glutamate. Its ability to enhance insulin release and interact with neurosignaling pathways sets it apart from other glutamate derivatives .
Eigenschaften
IUPAC Name |
dimethyl 2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUPLHQOVIUESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388975 | |
| Record name | dimethyl 2-aminopentanedioate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13515-99-6, 23150-65-4 | |
| Record name | Dimethyl DL-glutamate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23150-65-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl 2-aminopentanedioate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL DL-GLUTAMATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16247QSY33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)




